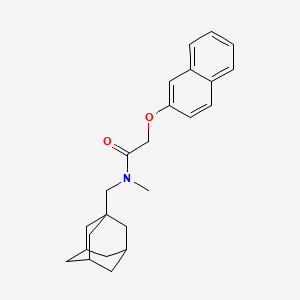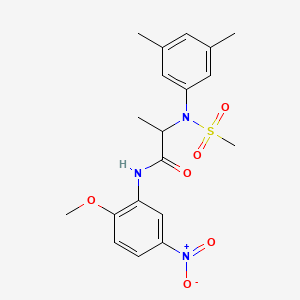
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide
Übersicht
Beschreibung
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that was developed in the 1990s by GlaxoSmithKline for the treatment of metabolic and cardiovascular diseases. However, due to its potential for abuse in sports, it has been banned by the World Anti-Doping Agency since 2009.
Wirkmechanismus
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as decreased lipogenesis and inflammation.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 has been shown to have a wide range of biochemical and physiological effects in animal models and cell cultures. These include increased expression of genes involved in fatty acid oxidation, glucose uptake, mitochondrial biogenesis, and antioxidant defense; decreased expression of genes involved in lipogenesis, inflammation, and cell proliferation; and improved insulin sensitivity, glucose tolerance, and lipid profile.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 has several advantages as a tool compound for laboratory experiments, including its high potency, selectivity, and stability, as well as its ability to activate PPARδ in various cell types and tissues. However, it also has some limitations, such as its potential for off-target effects, its dependence on PPARδ expression levels, and its sensitivity to metabolism and clearance in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 and related compounds. These include:
1. Identification of novel PPARδ agonists with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the molecular mechanisms underlying the metabolic and cardiovascular effects of PPARδ activation.
3. Development of N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516-based therapies for metabolic disorders, cardiovascular diseases, and cancer.
4. Exploration of the potential use of N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 as a performance-enhancing drug in sports.
5. Evaluation of the safety and efficacy of N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 in human clinical trials.
Conclusion:
In conclusion, N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide, or N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516, is a synthetic compound that has been shown to activate PPARδ and exert beneficial effects on metabolism, cardiovascular function, and inflammation. While it has potential as a therapeutic agent, its use in sports is banned due to its potential for abuse. Further research is needed to fully understand its mechanisms of action and potential applications.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 has been extensively studied for its potential therapeutic applications in various fields, including metabolic disorders, cardiovascular diseases, and cancer. In particular, it has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. It has also been found to have cardioprotective effects by reducing oxidative stress and improving mitochondrial function in the heart.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-N-methyl-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-25(16-24-12-17-8-18(13-24)10-19(9-17)14-24)23(26)15-27-22-7-6-20-4-2-3-5-21(20)11-22/h2-7,11,17-19H,8-10,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTISEDPEVGINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-bromophenyl)-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4173393.png)
![4-[allyl(methylsulfonyl)amino]-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B4173402.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide](/img/structure/B4173411.png)

![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-6-ethyl-2-methylquinoline-4-carboxamide](/img/structure/B4173429.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4173434.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4173463.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide](/img/structure/B4173471.png)

![N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4173487.png)
![7-(3-bromophenyl)-5-[4-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173493.png)
![1-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B4173500.png)
![N-(2,4-dichlorophenyl)-2-[(4-ethylphenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4173511.png)